4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-
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Overview
Description
4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- is a heterocyclic organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- typically involves the reaction of 2,4-difluorothiophenol with a suitable benzothiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Known for its use in organic photovoltaics and as a fluorescent sensor.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- is unique due to its specific substitutions, which enhance its chemical stability and biological activity
Properties
CAS No. |
650635-72-6 |
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Molecular Formula |
C15H9F2NO2S2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-(2,4-difluorophenyl)sulfanyl-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H9F2NO2S2/c1-6-12(19)11-15(21-7(2)18-11)13(20)14(6)22-10-4-3-8(16)5-9(10)17/h3-5H,1-2H3 |
InChI Key |
PIVNSOOOVFAFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)SC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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